
N,N-Dimethylmethaniminium
Overview
Description
N,N-Dimethylmethaniminium is a chemical compound known for its role as an intermediate in various organic synthesis reactions. It is often used in the form of its chloride salt, N,N-dimethylmethyleneiminium chloride, also known as Böhme’s salt. This compound is characterized by its electrophilic properties, making it a valuable reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylmethaniminium can be synthesized through the reaction of dimethylamine with formaldehyde. This reaction typically occurs under mild conditions, with temperatures ranging from 30 to 50°C. The process involves a cascade of hydride transfer, hydrolysis, and aldolization reactions, resulting in the formation of the this compound ion .
Industrial Production Methods
Industrial production of this compound often involves the use of dimethylamine and formaldehyde as starting materials. The reaction is catalyzed by dimethylamine and can be performed in a theoretically 100% carbon-economical fashion, with water as the only by-product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylmethaniminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylformamide.
Reduction: It can be reduced to form dimethylamine.
Substitution: The compound can participate in substitution reactions, such as the Mannich reaction, where it acts as an aminomethylating agent.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aldehydes, ketones, and secondary amines. The reactions typically occur under mild conditions, with temperatures ranging from 30 to 50°C .
Major Products Formed
Major products formed from reactions involving this compound include α,β-unsaturated aldehydes, Mannich products, and various heterocyclic compounds .
Scientific Research Applications
N,N-Dimethylmethaniminium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of α,β-unsaturated aldehydes, Mannich products, and various heterocyclic compounds
Medicine: It is involved in the synthesis of HIV-1 integrase inhibitors and other pharmaceutical compounds.
Industry: This compound is used in the production of polymers, bioactive ingredients, flavors, and fragrances.
Mechanism of Action
The mechanism of action of N,N-Dimethylmethaniminium involves its role as an electrophilic aminomethylating agent. The compound reacts with aldehydes and ketones to form Mannich products through the Mannich reaction. This reaction involves the formation of an iminium ion intermediate, which then reacts with a nucleophile to form the final product .
Comparison with Similar Compounds
N,N-Dimethylmethaniminium can be compared with other similar compounds, such as:
N,N-Dimethylmethyleneiminium chloride:
N,N-Dimethyl enaminones: These compounds are used as building blocks for a diverse range of heterocyclic derivatives.
This compound is unique due to its high reactivity and versatility in various organic synthesis reactions, making it a valuable reagent in both research and industrial applications.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for N,N-Dimethylmethaniminium, and what purity standards are recommended for research use?
- Methodology : Synthesis typically involves alkylation of methylamine derivatives using methylating agents (e.g., methyl iodide) under controlled conditions. Post-synthesis purification via fractional distillation or recrystallization is critical. Purity assessment should follow pharmacopeial standards, such as gas chromatography (GC) with ≥99% purity thresholds, as outlined for structurally similar amines .
- Key Considerations : Monitor reaction pH and temperature to avoid byproducts. Use anhydrous conditions to prevent hydrolysis.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Prioritize H and C NMR to identify methyl group environments and confirm quaternary ammonium structure .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas-phase PHPMS (pulsed high-pressure mass spectrometry) can detect ion clusters and fragmentation patterns .
- Gas Chromatography (GC) : Use polar columns (e.g., DB-WAX) with flame ionization detection for purity analysis .
Q. What are the critical storage conditions and handling precautions for this compound?
- Storage : Keep in tightly sealed containers under inert gas (e.g., nitrogen) at 2–8°C in a dry, ventilated environment. Avoid exposure to moisture or oxidizing agents .
- Safety : Use PPE (gloves, goggles) and work in fume hoods. Conduct regular vapor pressure monitoring due to potential volatility .
Advanced Research Questions
Q. How can researchers reconcile conflicting thermodynamic data for this compound across solvent systems?
- Methodology :
- Gas-Phase Studies : Reference NIST thermochemical data (e.g., ΔfH°gas, ΔrS°) obtained via high-precision techniques like PHPMS or ion cyclotron resonance .
- Solvent-Specific Calorimetry : Compare enthalpy changes in polar vs. nonpolar solvents using isothermal titration calorimetry (ITC).
- Computational Validation : Apply density functional theory (DFT) to model solvent interactions and cross-validate experimental results .
Q. What advanced mass spectrometry techniques are recommended for studying gas-phase ion chemistry of this compound?
- Methodology :
- Ion Clustering Analysis : Use PHPMS to measure association/dissociation equilibria (e.g., ) and derive binding enthalpies (ΔrH° ≈ 31–37 kJ/mol) .
- Collision-Induced Dissociation (CID) : Map fragmentation pathways to infer structural stability and proton affinity.
Q. What methodological considerations are essential when designing catalytic studies involving this compound as a proton transfer agent?
- Methodology :
- Kinetic Profiling : Use stopped-flow spectroscopy to measure proton transfer rates under varying pH and temperature.
- Isotopic Labeling : Incorporate deuterated analogs (e.g., ) to track proton migration pathways via NMR or MS .
- Computational Modeling : Simulate transition states using software like Gaussian to predict catalytic efficiency .
Properties
IUPAC Name |
dimethyl(methylidene)azanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N/c1-4(2)3/h1H2,2-3H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHSFFFCLDOXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024606 | |
Record name | N,N-Dimethylmethaniminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
58.10 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28149-27-1 | |
Record name | N,N-Dimethylmethaniminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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